molecular formula C24H16Cl2N2O2 B6524463 4-chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide CAS No. 313480-89-6

4-chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide

Cat. No.: B6524463
CAS No.: 313480-89-6
M. Wt: 435.3 g/mol
InChI Key: WLXKLOJCHPNVPO-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a naphthalene ring system and multiple chlorobenzamide groups.

Preparation Methods

The synthesis of 4-chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-amino-2-naphthoic acid, followed by further chlorination and amidation steps. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

4-chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide can be compared with other similar compounds, such as:

    3-chloro-N-(4-chlorophenyl)benzamide: Similar in structure but with different substitution patterns.

    4-chloro-3-nitrobenzonitrile: Contains a nitro group instead of an amide group.

    4-chlorobenzanilide: Lacks the naphthalene ring system

Properties

IUPAC Name

4-chloro-N-[3-[(4-chlorobenzoyl)amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2O2/c25-19-9-5-15(6-10-19)23(29)27-21-13-17-3-1-2-4-18(17)14-22(21)28-24(30)16-7-11-20(26)12-8-16/h1-14H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXKLOJCHPNVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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